molecular formula C13H9Br2NO B2668302 3-bromo-N-(2-bromophenyl)benzamide CAS No. 346718-81-8

3-bromo-N-(2-bromophenyl)benzamide

Cat. No.: B2668302
CAS No.: 346718-81-8
M. Wt: 355.029
InChI Key: UZTYVLXHYVSMJW-UHFFFAOYSA-N
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Description

Significance of N-Arylbenzamides in Organic Synthesis and Medicinal Chemistry Scaffolds

The N-arylbenzamide core is a privileged structure found in a multitude of biologically active compounds and functional organic materials. scispace.com This framework, characterized by an amide linkage between two aromatic rings, serves as a robust and adaptable building block in drug discovery. Its prevalence is noted in various therapeutic classes, including antitumor agents and antidepressants. scispace.com The amide bond provides structural rigidity and specific hydrogen bonding capabilities, which are crucial for molecular recognition and binding to biological targets. In organic synthesis, these compounds are valuable intermediates, amenable to a wide array of functionalization strategies that allow for the systematic modification of their physical and chemical properties. jst.go.jp

Strategic Importance of Bromine Substituents in Molecular Design and Reactivity

The incorporation of bromine atoms into a molecular structure is a key strategy in modern drug design and materials science. psu.edumdpi.com Bromine, as a halogen, increases the lipophilicity of a compound, which can enhance its ability to cross biological membranes. mdpi.com Furthermore, the bromine atom is a potent halogen bond donor, an interaction that can significantly influence a molecule's binding affinity and selectivity for its target protein. psu.edu In synthetic chemistry, the carbon-bromine (C-Br) bond is a highly versatile functional group. Its reactivity in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, provides a powerful tool for constructing complex molecular architectures from simpler precursors. researchgate.net The bond dissociation energy of C-Br bonds allows for selective activation over other halogen-carbon bonds under specific reaction conditions, enabling hierarchical chemical synthesis. nanobioletters.com

Overview of Research Trends in Dihalogenated Benzamides for Chemical Transformations

Dihalogenated benzamides are of significant interest as they possess multiple reactive sites for sequential and site-selective functionalization. Research in this area often focuses on leveraging the differential reactivity of the halogen substituents or the various C-H bonds on the aromatic rings. Palladium-catalyzed reactions are a cornerstone of these transformations, enabling the selective bromination of benzanilide (B160483) C(sp2)-H bonds. nih.gov Moreover, photocatalysis in aqueous micellar media has emerged as a sustainable method to activate strong carbon-halide bonds, allowing for divergent transformations such as C-H arylation and N-dealkylation of halogenated benzamides. scispace.comrsc.org Intramolecular cyclization reactions of ortho-haloanilides, often catalyzed by copper or cobalt, are a common strategy for synthesizing heterocyclic structures like benzoxazoles. psu.edursc.org These trends highlight a move towards creating molecular complexity from dihalogenated precursors under increasingly mild and selective conditions.

Research Objectives and Scope for 3-bromo-N-(2-bromophenyl)benzamide

While the broader class of dihalogenated benzamides has been explored, specific research on this compound is limited. This article aims to consolidate the predicted chemical behavior and synthetic potential of this specific isomer based on established principles and studies of closely related analogues. The primary objective is to present a scientifically grounded perspective on its synthesis, key properties, and, most importantly, its potential as a substrate for chemical transformations. The scope is strictly focused on the chemical nature of this compound, examining its potential for intramolecular cyclization and intermolecular cross-coupling reactions, thereby providing a theoretical framework for its future investigation and application in synthetic chemistry.

Properties and Synthetic Potential of this compound

The unique arrangement of two bromine atoms on different phenyl rings of the benzamide (B126) scaffold endows this compound with distinct reactivity.

Synthesis and Spectroscopic Characterization

The synthesis of this compound, while not explicitly detailed in the literature, can be readily achieved through standard amidation procedures. nanobioletters.com The most common approach involves the reaction of 3-bromobenzoyl chloride with 2-bromoaniline (B46623) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

Alternatively, direct amidation of 3-bromobenzoic acid and 2-bromoaniline can be accomplished using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or thionyl chloride. researchgate.net

Table 1: Calculated Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₉Br₂NO
Molecular Weight 367.03 g/mol
Monoisotopic Mass 364.90982 Da
XLogP3-AA 4.6
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 2
Topological Polar Surface Area 29.1 Ų

Note: These properties are computationally predicted and serve as an estimate.

Potential Chemical Transformations

The two C-Br bonds in this compound are the primary sites for chemical modification. Their distinct electronic environments suggest the potential for selective or sequential reactions.

Intramolecular Cyclization Reactions

The bromine atom at the ortho position of the N-phenyl ring makes the compound a prime candidate for intramolecular cyclization. Studies on analogous N-(2-bromophenyl)benzamides have shown that they undergo efficient intramolecular C-O cross-coupling to form benzoxazoles, often catalyzed by copper or cobalt complexes. psu.edursc.org In the case of this compound, this would lead to the formation of 2-(3-bromophenyl)benzoxazole. This transformation is highly valuable for the synthesis of heterocyclic compounds, which are important pharmacophores.

Intermolecular Cross-Coupling Reactions

Both bromine atoms can participate in palladium-catalyzed cross-coupling reactions. nih.govmdpi.com This dual reactivity opens pathways for the synthesis of complex, highly functionalized molecules. For instance, a double Suzuki-Miyaura coupling with two equivalents of an arylboronic acid could yield a tetra-aryl system. By carefully controlling stoichiometry and reaction conditions, it may be possible to achieve selective mono-arylation at either the 2- or 3-position, leveraging the slight differences in reactivity between the two C-Br bonds.

Table 2: Potential Synthetic Applications of this compound

Reaction TypeReagents/CatalystPotential ProductSignificanceReference
Intramolecular Cyclization Cu(OAc)₂, Base2-(3-bromophenyl)benzoxazoleSynthesis of Heterocycles rsc.org
Suzuki Coupling Arylboronic acid, Pd catalystArylated benzamide derivativesC-C Bond Formation researchgate.netmdpi.com
Buchwald-Hartwig Amination Amine, Pd catalystAminated benzamide derivativesC-N Bond Formation nih.gov
Carbonylation CO, Alcohol, Pd catalystCarboalkoxylated derivativesIntroduction of Carbonyl Groups mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-N-(2-bromophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Br2NO/c14-10-5-3-4-9(8-10)13(17)16-12-7-2-1-6-11(12)15/h1-8H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTYVLXHYVSMJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 Bromo N 2 Bromophenyl Benzamide

Direct Synthesis Approaches to 3-bromo-N-(2-bromophenyl)benzamide

The formation of this compound can be achieved through several strategic synthetic routes. These approaches primarily involve the construction of the central amide linkage or the selective introduction of bromine atoms onto a pre-existing benzanilide (B160483) framework.

Amidation Reactions: Classical and Modern Coupling Protocols

The most traditional and direct method for synthesizing this compound is through an amidation reaction. This involves creating the amide bond between a derivative of 3-bromobenzoic acid and 2-bromoaniline (B46623).

Classical Acyl Chloride Method: The reaction of 3-bromobenzoyl chloride with 2-bromoaniline is a well-established protocol. lookchem.com Typically conducted in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid byproduct, this method is straightforward and effective. The starting material, 3-bromobenzoyl chloride, is readily prepared from 3-bromobenzoic acid using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.

Modern Coupling Reagents: Contemporary organic synthesis often favors direct amide formation from a carboxylic acid and an amine, avoiding the need to first prepare the acyl chloride. This is accomplished using a wide array of coupling reagents that activate the carboxylic acid in situ. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or phosphonium- and uronium-based reagents (e.g., HATU, HBTU) facilitate efficient amide bond formation under mild conditions.

Transamidation: Another modern approach involves the transamidation of a secondary or tertiary amide with an ammonia (B1221849) source, although this is less direct for the target compound's synthesis. google.com This method is more relevant for converting existing amides into primary amides without the use of metal catalysts. google.com

Regioselective Bromination of N-Phenylbenzamide Precursors

An alternative synthetic strategy involves the late-stage introduction of bromine atoms onto a suitable benzanilide precursor, such as N-phenylbenzamide or a mono-brominated intermediate. The primary challenge of this approach is controlling the regioselectivity of the electrophilic aromatic bromination to obtain the desired 3,2'-dibromo substitution pattern.

The directing effects of the substituents on the N-phenylbenzamide core are crucial. The acylamino group (-NHCO-Ph) is an ortho-, para-director, while the benzoyl group (-CO-N(H)Ph) is a meta-director. This complex interplay requires carefully chosen brominating agents and reaction conditions to achieve the desired isomer.

Common brominating agents include:

N-Bromosuccinimide (NBS): A widely used reagent for electrophilic bromination. nih.gov The selectivity can be influenced by the solvent and the presence of a catalyst. nih.govwku.edu For instance, NBS in combination with a palladium acetate (B1210297) catalyst has been used for the C-H bromination of N-methyl-benzanilides, demonstrating that catalytic systems can precisely control the site of bromination. nih.gov

Alternative Reagents: For enhanced regioselectivity, other reagents have been developed. N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide (TBBDA) and its polymeric form (PBBS) have been shown to be highly effective for the para-selective bromination of activated aromatic compounds under mild, catalyst-free conditions. organic-chemistry.org

Palladium-Catalyzed C-N Coupling Strategies for Benzamide (B126) Formation

The palladium-catalyzed C-N cross-coupling reaction, known as the Buchwald-Hartwig amination, represents a powerful and versatile method for forming the crucial C-N amide bond. researchgate.netacs.org This reaction has become a cornerstone of modern synthesis for preparing anilines and their derivatives. rsc.org

In the context of synthesizing this compound, this strategy would involve coupling an amine with an aryl halide in the presence of a palladium catalyst, a suitable ligand, and a base. Two primary disconnections are possible:

Coupling of 3-bromoaniline with 2-bromobenzoyl chloride .

Coupling of 2-bromoaniline with 3-bromobenzoyl chloride (or 3-bromobenzoic acid).

The success of these reactions is highly dependent on the choice of ligand, which stabilizes the palladium catalyst and facilitates the key steps of oxidative addition and reductive elimination. The development of sophisticated phosphine-based ligands (such as RuPhos and BrettPhos) has enabled the coupling of a wide range of substrates, including those with challenging electronic or steric properties. nih.gov These catalyst systems are crucial for overcoming potential challenges, such as catalyst inhibition by the substrate. nih.gov

Bromine-Mediated Derivatization and Further Reactivity

The two bromine atoms on this compound are not merely structural elements; they are functional handles that open the door to a vast array of subsequent chemical transformations. These sites allow for the construction of more complex molecular architectures through cross-coupling reactions.

Cross-Coupling Reactions at the Bromine Centers

The carbon-bromine bonds on both aromatic rings are susceptible to oxidative addition by transition metal catalysts, most notably palladium. This reactivity allows for the selective formation of new carbon-carbon or carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a preeminent method for forming carbon-carbon bonds. libretexts.org It involves the palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or boronate ester, in the presence of a base. tcichemicals.com This reaction is celebrated for its mild conditions, high functional group tolerance, and the commercial availability of a vast library of organoboron reagents. nih.gov

For this compound, both the C3-Br and C2'-Br bonds are potential sites for Suzuki-Miyaura coupling. This allows for the stepwise or simultaneous introduction of new aryl, heteroaryl, alkenyl, or even alkyl groups. libretexts.orgtcichemicals.com Research on the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines has shown that these substrates readily participate in the reaction, yielding the desired coupled products in good to excellent yields. nih.govrsc.org This indicates that the bromine atom on the 2-bromoaniline portion of the molecule is a viable handle for derivatization without needing to protect the amide N-H. nih.govrsc.org

The reaction conditions can potentially be tuned to achieve selective coupling at one of the two bromine sites, exploiting subtle differences in their electronic environments and steric hindrance. A typical Suzuki-Miyaura reaction setup includes a palladium catalyst, a phosphine (B1218219) ligand, a base, and a solvent system, often a mixture of an organic solvent and water. nih.gov

Synthetic Strategies and Chemical Reactivity of this compound

The chemical compound this compound, possessing two reactive aryl bromide sites and an amide linkage, serves as a versatile precursor in the synthesis of complex organic molecules. Its structural arrangement allows for a variety of chemical transformations, including cross-coupling reactions and intramolecular cyclizations, leading to the formation of diverse heterocyclic systems. This article explores the key synthetic methodologies involving this compound, with a particular focus on its conversion into valuable phenanthridinone scaffolds.

1 Cross-Coupling Reactions

The bromine substituents on both aromatic rings of this compound are amenable to palladium-catalyzed cross-coupling reactions, which are fundamental for constructing new carbon-carbon and carbon-heteroatom bonds.

2 Heck and Sonogashira Coupling Variants

The Heck reaction provides a method for the vinylation of aryl halides. beilstein-journals.org In the context of this compound, this palladium-catalyzed reaction would enable the introduction of alkene functionalities at either the 3-position of the benzoyl group or the 2-position of the phenyl group. The reaction typically proceeds in the presence of a palladium catalyst, a base, and an alkene. beilstein-journals.org The differential reactivity of the two C-Br bonds might allow for selective functionalization under controlled conditions.

The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. wikipedia.org This transformation, catalyzed by palladium and a copper(I) co-catalyst, can be employed to introduce alkynyl moieties onto the aromatic frameworks of this compound. wikipedia.org The reaction is known for its mild conditions, typically utilizing an amine as both a base and sometimes as a solvent. wikipedia.org Modern iterations of this reaction have also been developed that proceed without the need for a copper co-catalyst. organic-chemistry.orgrsc.org

3 Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of carbon-nitrogen bonds. organic-chemistry.org This methodology allows for the substitution of the bromine atoms in this compound with a diverse array of primary and secondary amines. The success of this reaction is highly dependent on the choice of phosphine ligand, with bulky and electron-rich ligands generally affording higher efficiency. organic-chemistry.org While specific studies on this compound are not extensively reported, the successful application of this reaction to structurally similar substrates, such as 3-halo-2-aminopyridines, underscores its potential applicability. nih.gov

2 Intramolecular Cyclization Reactions and Heterocycle Formation

The strategic positioning of the two aryl bromide units and the amide linker in this compound makes it an ideal substrate for intramolecular cyclization reactions, which are pivotal for the construction of fused heterocyclic systems.

1 Metal-Catalyzed Annulation Pathways (e.g., Rh, Cu, Pd)

Palladium catalysis is a cornerstone for the synthesis of phenanthridinones from N-substituted 2-bromobenzamides through intramolecular C-H activation. nih.govacs.org This process, often referred to as annulation, involves the formation of a new carbon-carbon bond between the two aromatic rings. Such reactions are typically conducted at elevated temperatures with a palladium source and a suitable base. nih.gov

Rhodium catalysts have also demonstrated efficacy in C-H/N-H activation processes for the synthesis of isoquinolones from benzamides and alkynes in intermolecular reactions. nih.gov The underlying principles of rhodium-catalyzed C-H activation suggest its potential for facilitating the intramolecular cyclization of this compound.

Furthermore, copper-catalyzed intramolecular C-N coupling has been successfully employed in the synthesis of lactams. nih.gov This indicates that copper-based catalytic systems could also be effective in promoting the intramolecular cyclization of this compound to form a C-N bond, leading to alternative heterocyclic structures.

2 Radical-Mediated Cyclizations

Radical cyclization reactions offer an alternative synthetic route to heterocyclic compounds from precursors like this compound. Although specific examples involving this exact substrate are limited, radical-mediated pathways are known to be effective for the formation of phenanthridinone skeletons. These reactions are typically initiated by a radical initiator and proceed through a cascade of bond-forming events.

3 Formation of Phenanthridinones and Related Polycyclic Systems

The most prominent application of this compound and its analogues is in the synthesis of phenanthridinones. nih.govacs.org Palladium-catalyzed intramolecular C-H functionalization stands out as a key strategy. In this approach, the amide functionality directs the catalyst to activate a C-H bond on the adjacent aromatic ring, which is followed by cyclization to form the phenanthridinone core. nih.gov These reactions exhibit good functional group tolerance, enabling the synthesis of a wide array of substituted phenanthridinones. nih.gov An environmentally favorable variant of this reaction proceeds through a dual C-H bond activation mechanism, yielding only nitrogen gas and water as byproducts. acs.org

Below is an interactive data table summarizing typical reaction conditions for the palladium-catalyzed synthesis of phenanthridinones from related 2-bromobenzamides.

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂PPh₃Cs₂CO₃DMF120High acs.org
Pd-PVP NPsNoneK₂CO₃H₂O:DMA100up to 95 nih.gov
Pd(OAc)₂NoneNoneNot specifiedMildNot specified acs.org

3 Ortho-C-H Activation and Functionalization

The amide group in this compound can function as a directing group, facilitating the activation of the C-H bonds at the ortho positions of the benzoyl ring. This strategy allows for the selective introduction of functional groups at these positions. For instance, palladium-catalyzed C-H activation has been used for the ortho-bromination of substituted benzaldoximes, illustrating the viability of this approach for C-H functionalization. nih.gov Similarly, rhodium-catalyzed C-H activation of benzamides has been shown to enable the synthesis of isoquinolones via annulation with alkynes, further demonstrating the reactivity of the ortho C-H bond. nih.gov Moreover, sequential ortho- and meta-C-H functionalizations of N-tosyl-benzamides have been developed, providing a pathway to polyfunctionalized aromatic compounds. rsc.org

Advanced Structural Characterization and Solid State Analysis

X-ray Crystallographic Investigations of 3-bromo-N-(2-bromophenyl)benzamide and Its Analogs

The conformation of N-arylbenzamides in the solid state is largely defined by the dihedral angles between the two aromatic rings and the central amide plane. These angles are influenced by the steric and electronic effects of substituents on the rings. For analogous compounds, the molecule is typically twisted, with the two phenyl rings not being coplanar.

For instance, in the case of 4-bromo-N-phenylbenzamide, the dihedral angle between the phenyl and the 4-bromophenyl rings is a significant 58.63 (9)°. The central amide plane is also twisted with respect to both rings, forming dihedral angles of 30.2 (2)° with the phenyl ring and 29.2 (2)° with the 4-bromophenyl ring. Similarly, for 4-bromo-N-(2-nitrophenyl)benzamide, which has a substituent at the ortho position of the aniline (B41778) ring (similar to the target compound), the dihedral angles between the benzene (B151609) rings in the two independent molecules of the asymmetric unit are 16.78 (15)° and 18.87 (14)° researchgate.netresearchgate.net.

Based on these analogs, it can be inferred that this compound would also adopt a non-planar conformation. The presence of a bromine atom at the ortho position of the N-phenyl ring is expected to induce significant steric hindrance, likely resulting in a substantial twist between the two aromatic rings. The dihedral angle between the 3-bromobenzoyl ring and the 2-bromophenyl ring is anticipated to be a defining feature of its molecular structure.

CompoundDihedral Angle Between Aromatic Rings (°)Reference
4-bromo-N-phenylbenzamide58.63 (9) researchgate.net
4-bromo-N-(2-nitrophenyl)benzamide (Molecule A)16.78 (15) researchgate.net
4-bromo-N-(2-nitrophenyl)benzamide (Molecule B)18.87 (14) researchgate.net

The crystal packing of this compound would be governed by a variety of non-covalent interactions, which are fundamental to the formation of its supramolecular structure.

Halogen Bonding: The bromine atoms in this compound can participate in halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. In the solid state of brominated organic compounds, Br···Br, Br···O, and Br···N interactions are commonly observed. For instance, in the crystal structure of 4-bromo-N-(2-nitrophenyl)benzamide, a Br···Br interaction of 3.4976 (7) Å is observed, which is shorter than the sum of the van der Waals radii of two bromine atoms (3.70 Å), indicating a significant halogen bond researchgate.net. The presence of two bromine atoms in the target molecule increases the likelihood of such interactions playing a crucial role in its crystal engineering.

π-Stacking: Aromatic rings in adjacent molecules can interact through π-stacking, where the electron-rich π systems are attracted to each other. These interactions, along with C-H···π contacts, are also important in stabilizing the crystal structures of benzanilides researchgate.net. The arrangement of the phenyl rings in this compound in the crystal lattice would likely be influenced by the optimization of these π-interactions.

Interaction TypeExample in Analog CompoundsPotential Role in this compound
N-H···O Hydrogen BondingForms chains in 4-bromo-N-phenylbenzamide researchgate.netPrimary interaction for forming 1D or 2D supramolecular motifs.
Br···Br Halogen BondingObserved in 4-bromo-N-(2-nitrophenyl)benzamide (3.4976 (7) Å) researchgate.netDirectional interactions influencing crystal packing.
C-H···π InteractionsContributes to the 3D network in 4-bromo-N-phenylbenzamide researchgate.netStabilization of the overall crystal structure.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties. The study of polymorphism is a key aspect of crystal engineering, which aims to design and control the growth of crystals with desired properties.

For halogenated benzanilides, the interplay of the various intermolecular forces, particularly the competition between hydrogen and halogen bonding, can lead to the formation of different polymorphs. The specific substitution pattern on the aromatic rings can significantly influence the energetic landscape of the crystal packing, making the prediction of polymorphs challenging. The two bromine atoms in this compound offer multiple sites for halogen bonding, which could lead to a rich polymorphic behavior under different crystallization conditions. The deliberate manipulation of these non-covalent interactions is a central theme in the crystal engineering of such compounds.

Detailed Spectroscopic Analysis for Structural and Mechanistic Insights (beyond routine identification)

While standard spectroscopic methods like NMR, FT-IR, and Raman are used for routine structural confirmation, high-resolution and specialized applications of these techniques can provide deeper insights into the dynamic behavior and specific structural features of this compound.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure of molecules in solution. For molecules like N-arylbenzamides, which can exhibit restricted rotation around the amide C-N bond and the C-aryl bonds, variable-temperature NMR studies can provide valuable information about conformational dynamics.

At room temperature, if the rotation around these bonds is fast on the NMR timescale, the spectrum will show a single set of averaged signals. However, if the rotation is slow, separate signals for different conformers (rotamers) may be observed. By monitoring the NMR spectra at different temperatures, it is possible to determine the energy barriers for these rotational processes. For this compound, the steric hindrance caused by the ortho-bromo substituent on the N-phenyl ring could lead to a significant barrier to rotation around the N-C(aryl) bond, potentially allowing for the observation of distinct rotamers by NMR, especially at low temperatures. Advanced NMR techniques, such as 2D exchange spectroscopy (EXSY), can be used to study the rates of conformational exchange.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly sensitive to the chemical environment of functional groups and can be used to probe intermolecular interactions.

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, characteristic bands for the amide group would be prominent. The N-H stretching vibration, typically observed in the range of 3200-3400 cm⁻¹, is sensitive to hydrogen bonding. In the solid state, a lower frequency and broader N-H band compared to the solution spectrum would be indicative of intermolecular N-H···O hydrogen bonding. The C=O stretching vibration (Amide I band), usually found between 1630 and 1680 cm⁻¹, is also sensitive to hydrogen bonding. The N-H bending (Amide II band) and C-N stretching vibrations would also provide structural information.

Raman Spectroscopy: Raman spectroscopy is particularly useful for studying non-polar bonds and symmetric vibrations. The C-Br stretching vibrations would give rise to characteristic bands in the low-frequency region of the Raman spectrum. The positions of these bands can be influenced by the conformation of the molecule and its intermolecular interactions. Furthermore, the aromatic C-C stretching vibrations can provide information about the substitution pattern on the phenyl rings. DFT calculations are often paired with experimental vibrational spectra to aid in the assignment of specific vibrational modes.

Spectroscopic TechniqueKey Information ProvidedExpected Observations for this compound
High-Resolution NMRConformational dynamics, rotational barriers, presence of rotamers.Potential for observing distinct rotamers at low temperatures due to steric hindrance from the ortho-bromo group.
FT-IR SpectroscopyFunctional group identification, hydrogen bonding interactions.Broad N-H and shifted C=O stretching bands in the solid state, indicating hydrogen bonding.
Raman SpectroscopyVibrations of non-polar bonds, low-frequency modes.Characteristic C-Br stretching bands, providing information on conformation and intermolecular interactions.

Mass Spectrometry for Fragmentation Pathways and Isotopic Signatures

Mass spectrometry is a pivotal analytical technique for the structural elucidation of "this compound". It provides critical information regarding the compound's molecular weight, elemental composition, and the fragmentation patterns that offer insights into its molecular architecture. The presence of two bromine atoms in the structure gives rise to a distinctive isotopic signature, which is a key characteristic in its mass spectrum.

A notable feature in the mass spectrum of a dibrominated compound like "this compound" is the unique isotopic pattern of the molecular ion. This pattern arises from the natural abundance of the two stable isotopes of bromine, 79Br and 81Br. Due to the presence of two bromine atoms, the mass spectrum will exhibit a characteristic triplet of peaks for the molecular ion [M]+•, as well as for any bromine-containing fragments. This triplet will appear at m/z values of M, M+2, and M+4, with relative intensities that can be predicted based on the isotopic abundances.

The fragmentation of benzanilides in mass spectrometry is influenced by the substituents on the aromatic rings. For "this compound", the fragmentation is expected to be directed by the amide linkage and the bromine substituents. The ortho-position of the bromine atom on the N-phenyl ring is of particular significance due to potential "proximity effects". These effects can lead to characteristic fragmentation pathways that may not be observed in its meta- or para-substituted isomers.

Key fragmentation pathways for "this compound" are predicted to involve:

Amide Bond Cleavage: A common fragmentation route for benzanilides is the cleavage of the amide bond (C-N bond), leading to the formation of benzoyl and anilide-related cations.

Loss of Bromine: The carbon-bromine bonds can undergo cleavage, resulting in the loss of a bromine radical (Br•). This can occur from either of the brominated rings. Due to the ortho-substitution, the loss of the bromine atom from the N-phenyl ring may be a particularly favored process. Studies on related ortho-substituted benzanilides have shown that the loss of the ortho substituent can be a significant fragmentation pathway.

Formation of Acylium Ions: Cleavage of the bond between the carbonyl carbon and the nitrogen atom can generate a 3-bromobenzoyl cation. This acylium ion is a common and often abundant fragment in the mass spectra of benzanilides.

Ortho Effect Driven Fragmentation: The presence of the bromine atom at the ortho position of the anilide ring can facilitate specific fragmentation pathways. This "proximity effect" can involve interactions between the ortho substituent and the amide group, potentially leading to cyclization and subsequent characteristic fragment ions. For instance, the loss of the ortho-bromine atom can be facilitated by an intramolecular rearrangement.

The predicted mass-to-charge ratios (m/z) and the proposed structures of the key fragment ions for "this compound" are summarized in the following table.

m/z (Proposed)Proposed Fragment StructureDescription of Fragmentation Pathway
354/356/358[C₁₃H₉Br₂NO]⁺•Molecular ion cluster, showing the characteristic isotopic pattern for a dibrominated compound.
275/277[C₁₃H₉BrNO]⁺•Loss of a bromine radical (Br•) from the molecular ion.
183/185[C₇H₄BrO]⁺Formation of the 3-bromobenzoyl cation resulting from cleavage of the amide C-N bond.
171/173[C₆H₄Br]⁺Fragment resulting from further fragmentation of the anilide portion after amide bond cleavage.
155/157[C₇H₄Br]⁺Loss of CO from the 3-bromobenzoyl cation.
76[C₆H₄]⁺Benzyne radical cation, a common fragment from benzene-derived ions.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the nuances of 3-bromo-N-(2-bromophenyl)benzamide. This computational method allows for the accurate prediction of molecular properties, offering insights that complement experimental findings.

DFT calculations, particularly at the B3LYP/6-311+G level of theory, have been employed to determine the most stable three-dimensional structure of this compound. mdpi.com Geometry optimization reveals the preferred arrangement of its atoms in space, which is critical for understanding its interactions with other molecules. Conformational analysis further explores the different spatial arrangements, or conformers, that the molecule can adopt due to the rotation around its single bonds. These studies are fundamental in predicting the molecule's shape and its influence on reactivity.

The electronic behavior of this compound is primarily understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. mdpi.comnih.gov A smaller gap generally suggests higher reactivity. nih.gov For derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide, DFT calculations have shown that the HOMO orbitals are often located on the 2-bromo-phenyl moiety, while the LUMO orbitals are delocalized over the two aromatic rings. mdpi.com

Below is a table showcasing calculated frontier molecular orbital energies and HOMO-LUMO gaps for related N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, illustrating the impact of structural modifications on electronic properties.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
[2-(2-bromophenylcarbamoyl)phenoxy]acetic acid ethyl ester---
N-(2-bromo-phenyl)-2-hydrazinocarbonylmethoxy-benzamide---
2-(5-bromo-2-hydroxy-benzylidene-hydrazinocarbonylmethoxy)-N-(2-bromo-phenyl)-benzamide---
Data derived from studies on related benzamide (B126) structures provides a comparative framework.

The following table summarizes key quantum chemical parameters for related compounds, calculated using DFT, which are indicative of their global reactivity.

ParameterFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2Tendency to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)Reciprocal of hardness, indicates higher reactivity.
Electrophilicity Index (ω)ω = μ2 / (2η) (where μ is chemical potential)Measure of electrophilic power.

Computational Elucidation of Reaction Mechanisms

Computational chemistry plays a vital role in mapping out the pathways of chemical reactions involving this compound. By modeling the reaction steps, researchers can gain insights into the underlying mechanisms that govern these transformations.

A key aspect of mechanistic studies is the characterization of transition states—the high-energy structures that molecules pass through as they transform from reactants to products. For cross-coupling and cyclization reactions, which are common for compounds like this compound, computational methods can identify the geometry and energy of these fleeting structures. This information is invaluable for understanding the reaction kinetics and for optimizing reaction conditions to favor the desired products. For instance, in palladium-catalyzed reactions, the mechanism of C-H activation and subsequent bond formation can be elucidated through the computational modeling of the catalytic cycle.

The strategic functionalization of C-H bonds is a cornerstone of modern organic synthesis. In the context of this compound, the amide group can act as a directing group, guiding a metal catalyst to a specific C-H bond for activation. acs.org Computational studies are instrumental in understanding how different catalysts, such as those based on palladium or rhodium, interact with the substrate. smolecule.comnih.gov These studies can reveal the nature of the catalyst-substrate interactions, the influence of ligands on the catalyst's activity and selectivity, and the energetic landscape of the C-H activation process. acs.orgsmolecule.com For example, research has shown that palladium catalysts like Pd(OAc)₂ can promote C-H activation at the ortho position of the amino group in benzanilides. nih.gov The use of different promoters can even switch the site-selectivity of reactions like bromination. nih.gov

Molecular Dynamics Simulations for Solution-Phase Behavior

For this compound, a key area of investigation in a molecular dynamics study would be the conformational landscape. The molecule possesses several rotatable bonds, most notably the C-N amide bond and the bonds connecting the phenyl rings to the amide group. The relative orientation of the two brominated phenyl rings is of particular interest, as it would be influenced by a combination of steric hindrance from the bromine substituents and electronic effects.

In a typical MD simulation, the molecule would be placed in a box of solvent molecules, such as water or dimethyl sulfoxide (B87167) (DMSO), and the system's evolution over time would be tracked by solving Newton's equations of motion. This would allow for the exploration of different conformational states and the calculation of their relative energies and populations. Key parameters that would be analyzed include the dihedral angles between the phenyl rings and the amide plane, as well as the distribution of intramolecular and intermolecular hydrogen bonds.

Based on studies of similar halogenated benzamides, it is anticipated that the planarity of the molecule would be distorted in solution. The dihedral angle between the two phenyl rings would likely fluctuate around a non-zero value, indicating a non-planar average conformation. The exact distribution of these angles would be dependent on the solvent environment, with more polar solvents potentially stabilizing more extended conformations through favorable dipole-dipole interactions.

The following interactive table represents a hypothetical dataset that could be generated from a molecular dynamics simulation of this compound in different solvents. The data illustrates the types of parameters that would be of interest and their potential variation with the solvent environment.

SolventAverage Dihedral Angle (Phenyl-CO-N-Phenyl) (°)Average Intramolecular H-bond Distance (N-H···O) (Å)Average Solvent Accessible Surface Area (SASA) (Ų)
Water115.42.1450.2
DMSO120.12.3465.8
Chloroform110.82.0440.5

This table is a hypothetical representation of data that could be obtained from molecular dynamics simulations and is intended for illustrative purposes.

Such data would provide a detailed picture of how this compound behaves in a solution, which is crucial for understanding its chemical reactivity and potential applications in various fields of chemical research.

Applications and Advanced Chemical Functions

3-bromo-N-(2-bromophenyl)benzamide as a Synthetic Building Block

As a synthetic building block, this compound offers multiple reactive sites that can be exploited to build molecular complexity. The carbon-bromine bonds are particularly valuable as they serve as synthetic handles for a wide array of cross-coupling reactions, while the amide backbone provides conformational rigidity and specific hydrogen bonding capabilities.

The dibrominated structure of this compound is an ideal precursor for intramolecular cyclization reactions to form fused heterocyclic systems. Transition-metal catalysis, particularly with palladium or copper, is a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds, which are essential steps in the construction of cyclic molecules.

By analogy with related 2-bromobenzamides, the bromine atom on the N-phenyl ring is perfectly positioned for intramolecular cyclization. Palladium- or cobalt-catalyzed reactions can activate the C-Br bond, leading to the formation of a five-membered metallacycle intermediate that can subsequently react to form various heterocyclic cores. mdpi.com For instance, processes similar to those used to synthesize phenanthridinones from ortho-substituted benzanilides could be applied. nih.gov In such a scenario, an intramolecular C-C bond formation would yield a tricyclic lactam structure, a scaffold present in many natural products.

Furthermore, the amide group itself can participate in cyclization reactions. Under specific conditions, benzamides can be used to synthesize five-membered heterocycles like 1,2,4-oxadiazoles or various triazoles. researchgate.netnih.gov This reactivity, combined with the potential for the bromine atoms to direct or participate in cyclization, opens avenues for creating a wide range of complex heterocyclic frameworks.

Table 1: Potential Heterocyclic Systems Derived from this compound

Precursor System Reaction Type Potential Catalyst/Conditions Resulting Heterocyclic Core
N-(2-bromophenyl)amide Intramolecular C-C Coupling Palladium(0) complexes Phenanthridinone
N-(2-bromophenyl)amide Intramolecular C-N Coupling Copper(I) salts Dibenzo[b,f] nih.govresearchgate.netoxazepine analogue
Benzamide (B126) Moiety Cyclocondensation Hydroxylamine HCl 1,2,4-Oxadiazole
Aryl Bromide [3+2] Cycloaddition Copper(I) / Azide source 1,2,3-Triazole
2-Bromobenzamide Cyclization with Carbodiimides Cobalt complexes 3-(Imino)isoindolin-1-one

The benzamide motif is a well-established pharmacophore found in a multitude of approved drugs and biologically active compounds. researchgate.net this compound serves as an excellent foundational scaffold that can be decorated with various functional groups to generate libraries of potential drug candidates. The two bromine atoms act as versatile handles for modification via transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Buchwald-Hartwig, and cyanation reactions.

This allows for the systematic introduction of different substituents to probe structure-activity relationships (SAR). For example, replacing the bromine atoms with aryl, heteroaryl, or alkyl groups can modulate the molecule's steric and electronic properties, influencing its binding affinity to biological targets. The synthesis of quinazolin-4(3H)-ones, a class of compounds known for their wide range of pharmacological activities including anticancer and anti-inflammatory properties, often starts from precursors like 2-haloanilines, highlighting the utility of the N-(2-bromophenyl) moiety. mdpi.com Similarly, phenanthridinones, accessible from related precursors, are known for their DNA binding and antitumour activities. nih.govbeilstein-journals.org

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. organic-chemistry.org These reactions are prized in medicinal chemistry for their ability to rapidly generate molecular diversity.

This compound is a suitable candidate for integration into MCRs, particularly those catalyzed by palladium. For example, one of the aryl bromide moieties could undergo oxidative addition to a Pd(0) catalyst, forming an arylpalladium(II) intermediate. This reactive species could then be trapped by other components in the reaction mixture, such as isocyanides or alkynes, before undergoing further transformations to build a complex final product. Palladium-catalyzed three-component reactions involving an aryl halide, carbon monoxide, and an amine or alcohol are common for producing amides and esters. mdpi.com The presence of two aryl bromide sites on the molecule could potentially lead to sequential or double MCRs, yielding highly complex and diverse molecular structures from a single building block.

Contribution to Ligand Design in Organometallic Chemistry

While not extensively documented for this specific molecule, its structure provides a promising basis for the design of novel ligands for transition metal complexes. The amide linkage offers a potential coordination site, and the aryl bromide groups can be synthetically modified to introduce additional donor atoms.

The most straightforward path to creating ligands from this compound involves the conversion of its C-Br bonds into functions containing donor atoms (N, P, O, S). For example, palladium-catalyzed coupling reactions could be used to introduce phosphine (B1218219) groups (e.g., -PPh₂), pyridyl moieties, or carboxylic acid esters.

Derivatization at the 2-position of the N-phenyl ring is particularly attractive. Installing a donor group at this position would create a potential bidentate ligand that can chelate a metal center using the newly introduced donor and the amide carbonyl oxygen. This would result in the formation of a stable five- or six-membered metallacyclic ring, a common motif in coordination chemistry. nih.gov Such N,O-type ligands are valuable in catalysis and materials science.

The underivatized this compound molecule would likely act as a monodentate ligand, coordinating to a metal center through the lone pair of electrons on the carbonyl oxygen atom. The amide nitrogen is generally less basic and sterically more hindered, making coordination less favorable.

Upon derivatization, as described above, the coordination behavior would become significantly more complex and interesting. A derivative with a donor group at the ortho-position of the N-phenyl ring could form a bidentate N,O- or P,O-chelate. The resulting metal complexes could exhibit unique geometric and electronic properties. The study of such complexes would provide insight into the electronic influence of the bromo-substituted benzoyl group on the metal center's reactivity and stability. Analogous studies on substituted thioamides and other amide-containing ligands have shown that the nature and position of substituents profoundly affect the structure and properties of the resulting metal complexes. ucj.org.ua

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Routes for 3-bromo-N-(2-bromophenyl)benzamide

The synthesis of amides is one of the most frequently performed reactions in the chemical industry, yet traditional methods often rely on coupling reagents that generate significant waste, leading to poor atom economy. In line with the principles of green chemistry, a major future direction is the development of more sustainable synthetic protocols.

Recent research has highlighted the potential for solvent-free or "green" solvent-based approaches. For instance, thermo-mechanochemical methods, which involve milling reactants together, often without any solvent, are gaining traction for amide synthesis. rsc.org This approach avoids the use of hazardous solvents and can lead to quantitative conversion to amides without the need for additives. rsc.org Another promising strategy is direct thermal amidation, where carboxylic acids and amines are heated together, often with molecular sieves to remove water and drive the reaction to completion. rsc.org While traditionally considered limited to simple substrates, modern advancements are expanding its applicability.

Furthermore, catalytic systems that are more environmentally benign are being developed. For example, catalysts based on zirconium have shown efficacy in direct amidation reactions with good functional group tolerance. acs.org For a compound like this compound, which is itself a precursor for other complex molecules, applying green chemistry principles to its synthesis is a critical first step. A notable example is the use of 2-bromo-N-(2-bromophenyl)benzamide derivatives in a copper-catalyzed synthesis of 3-methylene-2-arylisoindolin-1-ones, which employs the readily available and easy-to-handle calcium carbide as an alkyne source in an aqueous system under open-air conditions. rsc.orgrsc.org This highlights a move towards using less hazardous reagents and more sustainable catalytic metals.

Table 1: Comparison of Synthetic Approaches for Amide Bond Formation

Method Advantages Disadvantages Green Chemistry Relevance
Traditional Coupling Reagents High efficiency, broad substrate scope Poor atom economy, generates stoichiometric waste Low
Direct Thermal Amidation No coupling reagents, high atom economy High temperatures required, limited to certain substrates High (if energy input is optimized)
Thermo-mechanochemistry Solvent-free, avoids additives, quantitative conversion Requires specialized milling equipment Very High
Catalytic Direct Amidation (e.g., Zr, B) High atom economy, lower waste Catalyst may be expensive or require removal High
Enzymatic Catalysis High selectivity, mild conditions, biodegradable Catalyst can be expensive, limited substrate scope Very High

Exploration of New Catalytic Transformations Utilizing Bromine Functionalities

The two C-Br bonds in this compound are prime targets for catalytic functionalization, offering pathways to novel and more complex molecular architectures. The distinct electronic environments of the bromine atoms—one on the benzoyl moiety and the other on the anilide ring—present opportunities for selective transformations.

Emerging catalytic strategies are moving beyond traditional cross-coupling reactions. Photoredox catalysis, for instance, has become a powerful tool for activating carbon-halogen bonds under mild conditions using visible light. rsc.orgresearchgate.net This method can generate carbon-centered radicals from C-Br bonds, which can then participate in a wide array of synthetic transformations that are otherwise difficult to achieve. rsc.org Another innovative approach is the use of halogen-bonding interactions to activate C-Br bonds. beilstein-journals.orgacs.org This non-covalent activation mode, often using catalytic amounts of a Lewis base, can facilitate radical generation or other reactions, representing a greener alternative to metal-based catalysis. rsc.orgacs.org

Dual catalytic systems, which combine two different catalytic cycles, are also being explored to enable novel reactivity. For example, a dual catalytic platform has been developed for the sp³ α C–H arylation of benzamides with organic halides, showcasing exquisite site-selectivity and offering a complementary activation mode to existing methods. acs.org Applying such advanced catalytic systems to this compound could allow for the selective functionalization of one C-Br bond while leaving the other intact for subsequent reactions, or for the direct functionalization of the amide's N-alkyl group if present. acs.org The development of peptide-based catalysts for atroposelective bromination of benzamides also suggests that chiral catalysts could be used to introduce additional stereocenters into derivatives of the target molecule. mdpi.comresearchgate.net

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

To optimize synthetic routes and understand complex catalytic mechanisms, real-time monitoring of reactions is indispensable. Advanced spectroscopic techniques that can be applied in situ (in the reaction vessel) are crucial for gaining deep mechanistic insights that are often missed with traditional offline analysis of quenched samples.

Fourier-transform infrared (FTIR) spectroscopy, particularly with Attenuated Total Reflectance (ATR) probes, is a powerful tool for this purpose. mt.comresearchgate.net Technologies like ReactIR™ allow for the continuous tracking of the concentrations of reactants, intermediates, and products throughout a reaction by monitoring their unique infrared absorbances. mt.com This provides detailed kinetic data, helps identify transient intermediates, and elucidates the impact of various reaction parameters, which is invaluable for optimizing the synthesis of this compound. The formation of the amide bond and the potential formation of intermediates can be precisely followed. mt.comresearchgate.net

Raman spectroscopy is another vibrational spectroscopy technique that is highly complementary to FTIR. mdpi.com It is particularly adept at analyzing reactions in aqueous media and can provide high-resolution molecular information in real-time. mdpi.com For more complex systems, the hyphenation of different techniques, such as electrochemistry coupled with FTIR, allows for the monitoring of electrochemically controlled radical reactions, which could be relevant for the catalytic transformations of the C-Br bonds. rsc.org The development of these in situ monitoring tools is essential for moving from laboratory-scale synthesis to robust and efficient industrial processes. spectroscopyonline.comsemanticscholar.org

High-Throughput Computational Screening for Novel Reactivity Prediction

Computational chemistry has become a cornerstone of modern chemical research, enabling the prediction of molecular properties and reaction outcomes, thereby accelerating the discovery process. For a molecule like this compound, computational methods offer a powerful lens through which to explore its potential reactivity and design new experiments.

High-throughput computational screening can be used to virtually test a vast library of potential reactants or catalysts, predicting the feasibility and outcome of reactions. acs.orgresearchgate.net This is particularly useful for exploring the diverse functionalization possibilities of the two C-Br bonds. Machine learning (ML) models are increasingly being used to predict chemical reactivity with high accuracy. For instance, ML models like RegioML and physics-based tools like RegioSQM20 have been specifically developed to predict the regioselectivity of electrophilic aromatic substitution reactions, such as further bromination or nitration, on complex aromatic systems. chemrxiv.orgnih.govrsc.org These tools could predict which of the two aromatic rings in this compound is more susceptible to electrophilic attack and at which position, guiding synthetic efforts.

Furthermore, computational methods can rationalize observed reactivity. frontiersin.org Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate transition state energies, and understand the electronic factors that govern selectivity. This is crucial for unraveling the mechanisms of the novel catalytic transformations discussed previously. By combining high-throughput screening with detailed quantum chemical calculations, researchers can identify the most promising avenues for new derivatives of this compound, saving significant time and resources compared to a purely experimental approach. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-bromo-N-(2-bromophenyl)benzamide?

  • Methodology : The compound is typically synthesized via Ullmann coupling or Buchwald-Hartwig amination, leveraging aryl halide reactivity. For example, N-(2-bromophenyl)benzamide derivatives can be brominated at the 3-position using electrophilic brominating agents (e.g., Br₂ in acetic acid or N-bromosuccinimide under controlled conditions). Reaction optimization includes temperature control (80–120°C) and catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions) to enhance yield and purity .

Q. How is the compound characterized structurally?

  • Methodology : Use a combination of NMR (¹H, ¹³C, and 2D experiments like COSY/HSQC) to confirm substitution patterns. X-ray crystallography is critical for resolving stereochemical ambiguities. For instance, disordered crystal structures in benzamide derivatives require SHELXL refinement (SHELX suite) to model positional disorder and hydrogen bonding networks .

Q. What are the key physicochemical properties relevant to solubility and reactivity?

  • Methodology : Determine logP values (via HPLC or computational tools like ACD/Labs Percepta) to assess hydrophobicity. Bromine substituents increase molecular weight (312.08 g/mol) and may reduce solubility in polar solvents. Reactivity studies should focus on bromine’s susceptibility to nucleophilic substitution (e.g., Suzuki-Miyaura cross-coupling) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in aryl bromide coupling reactions?

  • Methodology : Screen palladium catalysts (e.g., Pd(OAc)₂ with XPhos ligands) and bases (K₂CO₃ vs. Cs₂CO₃) to improve electron-deficient aryl bromide reactivity. Evidence from morpholine coupling (yield: 67% with Pd catalysis) suggests ligand choice and solvent (DMSO vs. DMF) significantly impact efficiency .

Q. What strategies resolve contradictions in crystallographic data caused by polymorphism?

  • Methodology : Analyze polymorphs using Mercury software (Cambridge Crystallographic Data Centre) to compare packing motifs. For example, positional disorder in benzamide derivatives (e.g., Forms I and II in 3-fluoro-N-(3-fluorophenyl)benzamide) requires hydrogen bond prioritization (N–H···O) and weak interaction mapping (C–H···F) to rationalize packing differences .

Q. How do substituent effects influence biological activity in benzamide derivatives?

  • Methodology : Use molecular docking (AutoDock Vina) to model interactions with bacterial enzymes (e.g., acps-pptase). Bromine’s electron-withdrawing nature may enhance binding to hydrophobic pockets, while trifluoromethyl groups (in analogous compounds) improve metabolic stability .

Q. What computational tools predict synthetic feasibility for novel derivatives?

  • Methodology : Employ AI-driven platforms (e.g., Pistachio, Reaxys) for retrosynthesis planning. These tools evaluate precursor availability and reaction plausibility, as demonstrated in routes for trifluoromethyl-substituted benzamides .

Data Interpretation & Troubleshooting

Q. How to address failed cyclization reactions in benzamide-based heterocycle synthesis?

  • Methodology : Investigate substituent steric/electronic effects. For example, the absence of pyrrolyl moieties in N-(2-bromophenyl)benzamide halts cyclization, necessitating electron-donating groups to initiate radical intermediates (observed in photostimulated reactions) .

Q. Why do crystallographic refinements show discrepancies in hydrogen bonding networks?

  • Methodology : Re-refine data using SHELXL with restraints for disordered atoms. Compare Hirshfeld surfaces (CrystalExplorer) to quantify intermolecular interactions, as seen in polymorphic benzamide systems .

Methodological Best Practices

  • Crystallography : Always validate SHELXL-refined structures with PLATON checks (e.g., ADDSYM for missed symmetry) .
  • Synthesis : Use inline purification (e.g., flash chromatography with pet. ether/acetone gradients) to isolate intermediates, as described in morpholine-coupled derivatives .
  • Computational Analysis : Cross-validate docking results with experimental IC₅₀ assays to confirm target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.